molecular formula C27H28N2O5 B1264493 Cordyceamide A

Cordyceamide A

Cat. No.: B1264493
M. Wt: 460.5 g/mol
InChI Key: NEJWXPXNRWSCLT-ZCYQVOJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cordyceamide A is a secondary metabolite identified as a new aurantiamide compound, which was first isolated from the culture liquid of the medicinal fungus Cordyceps sinensis (Berk.) Sacc. . Structurally, it has been elucidated as N-benzoyl-L-tyrosinyl-L-phenylalaninol acetate through comprehensive 1D and 2D NMR techniques . This compound belongs to a class of peptides known for their diverse biological activities. While specific pharmacological studies on this compound itself are an active area of research, its presence in Cordyceps sinensis, a fungus renowned in traditional medicine, suggests significant research potential . Extracts from Cordyceps species have demonstrated a wide range of bioactivities in preclinical studies, including antitumor, immunomodulatory, antioxidant, and anti-inflammatory effects, which are often attributed to their complex chemical constituents like peptides, nucleosides, and polysaccharides . Researchers are exploring compounds such as this compound for their potential to modulate critical cellular pathways, including those involved in cell cycle regulation, apoptosis, and immune response . This makes this compound a compound of considerable interest for investigations in oncology, immunology, and natural product drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropyl] acetate

InChI

InChI=1S/C27H28N2O5/c1-19(30)34-18-23(16-20-8-4-2-5-9-20)28-27(33)25(17-21-12-14-24(31)15-13-21)29-26(32)22-10-6-3-7-11-22/h2-15,23,25,31H,16-18H2,1H3,(H,28,33)(H,29,32)/t23-,25-/m0/s1

InChI Key

NEJWXPXNRWSCLT-ZCYQVOJMSA-N

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3

Synonyms

cordyceamide A
N-benzoyl-L-tyrosinyl-L-phenylalaninol acetate
N-benzoyltyrosyl-phenylalaninol acetate

Origin of Product

United States

Chemical Profile of Cordyceamide a

Chemical Structure and Formula

Cordyceamide A is classified as a tyrosine derivative. nih.gov Its chemical structure consists of N-benzoyl-L-tyrosine linked to L-phenylalaninol, with an acetate (B1210297) group attached to the phenylalaninol moiety. The definitive molecular formula for this compound is C₂₇H₂₈N₂O₅. nih.gov

Extraction Techniques from Cordyceps sinensis Culture Liquid

Physicochemical Properties

The fundamental properties of this compound have been determined through computational analysis and are summarized in the table below.

PropertyValueSource
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropyl] acetate nih.gov
Molecular Formula C₂₇H₂₈N₂O₅ nih.gov
Molecular Weight 460.5 g/mol nih.gov
Exact Mass 460.19982200 Da nih.gov
CAS Number 1135467-19-3
ChEBI ID CHEBI:215325 nih.gov

Biosynthesis and Metabolic Pathways Governing Cordyceamide a Production

Proposed Precursor Metabolites and Metabolic Pathways

The assembly of Cordyceamide A requires three primary precursor molecules derived from common metabolic pathways within the fungus.

Benzoic Acid: This molecule serves as the N-terminal "cap" of the dipeptide. In fungi, benzoic acid can be synthesized from the aromatic amino acid L-phenylalanine through a CoA-dependent, β-oxidation-like pathway. This pathway involves the deamination of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA and subsequently shortened to yield benzoyl-CoA, the activated form ready for incorporation. researchgate.net

L-Tyrosine: This standard proteinogenic amino acid is the first residue in the peptide chain. It is supplied directly from the fungus's primary metabolism, originating from the shikimate pathway.

L-Phenylalanine: This is the second amino acid in the chain. Like L-tyrosine, it is an aromatic amino acid derived from the shikimate pathway. It is incorporated into the peptide chain before undergoing post-synthesis modifications to become the phenylalaninol acetate (B1210297) moiety.

Table 1: Proposed Precursors for this compound Biosynthesis

Precursor MoleculeRole in Final StructureOriginating Metabolic Pathway
Benzoic Acid (as Benzoyl-CoA)N-terminal benzoyl groupL-Phenylalanine degradation (β-oxidation pathway)
L-TyrosineFirst amino acid residueShikimate Pathway
L-PhenylalanineSecond amino acid residue (modified)Shikimate Pathway

Enzymatic Machinery Involved in Amide Bond Formation and Post-Translational Modification

The synthesis of the peptide backbone of this compound is characteristic of Non-Ribosomal Peptide Synthetases (NRPSs). These are large, multi-domain megaenzymes that act as an assembly line to build peptides from various substrates. nih.govnih.gov A hypothetical NRPS for this compound would consist of two modules, followed by tailoring enzymes for the final modifications.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line:

Initiation: The process begins with the loading of the starter unit, benzoyl-CoA. An initial Condensation (C) domain of the NRPS would catalyze the acylation of the first amino acid, L-tyrosine, with the benzoyl group.

Module 1 (Tyrosine Incorporation):

Adenylation (A) Domain: Selects L-tyrosine from the cellular pool and activates it using ATP to form tyrosyl-AMP.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated tyrosine is covalently tethered to the 4'-phosphopantetheine (B1211885) (Ppant) arm of the T domain. nih.gov

Module 2 (Phenylalanine Incorporation):

Condensation (C) Domain: Catalyzes the formation of the amide (peptide) bond between the benzoyl-tyrosine from Module 1 and the L-phenylalanine that will be activated by Module 2.

Adenylation (A) Domain: Selects and activates L-phenylalanine to form phenylalanyl-AMP.

Thiolation (T) Domain: Covalently binds the activated L-phenylalanine.

Termination and Modification:

Reductase (R) Domain: A terminal domain, common in NRPSs that produce amino alcohols, likely reduces the carboxyl group of the final amino acid (phenylalanine) to a primary alcohol, forming a phenylalaninol residue. nih.gov This releases the dipeptide alcohol from the enzyme.

Post-NRPS Tailoring:

Acetylation: After the N-benzoyl-L-tyrosinyl-L-phenylalaninol is released from the NRPS, a separate tailoring enzyme, likely an N-acetyltransferase , would catalyze the final step: the acetylation of the terminal hydroxyl group of the phenylalaninol residue using acetyl-CoA as a donor. This completes the synthesis of this compound.

Identification and Functional Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymatic machinery for a specific secondary metabolite are typically located together on the chromosome in a Biosynthetic Gene Cluster (BGC) . As of late 2024, a specific BGC responsible for this compound production has not been identified or functionally characterized in the scientific literature.

However, the genomes of Cordyceps species and other fungi are known to be rich in BGCs encoding NRPSs. nih.gov The identification of the this compound cluster would likely involve genome mining approaches using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). nih.govmdpi.com Researchers would search the genome of a this compound-producing fungus, such as Cordyceps sinensis, for putative NRPS gene clusters.

A candidate BGC for this compound would be expected to contain:

A gene encoding a di-modular NRPS with domain architecture matching the proposed biosynthetic steps (e.g., C-A-T-C-A-T-R).

Genes for tailoring enzymes, such as an acetyltransferase.

Genes potentially involved in precursor supply.

Functional characterization would then require genetic experiments, such as gene knockout of the core NRPS gene in the native organism to confirm its role in this compound production, or heterologous expression of the entire BGC in a model host like Aspergillus nidulans to demonstrate its sufficiency for synthesis. nih.gov

Strategies for Enhanced this compound Production through Metabolic Engineering

While specific metabolic engineering strategies for this compound have not been reported, several established approaches could be applied once its BGC is identified. These strategies aim to increase the flux through the biosynthetic pathway to improve product yield.

Hypothetical Metabolic Engineering Strategies:

Precursor Supply Enhancement:

Overexpression of Pathway Genes: Increasing the expression of key genes in the shikimate pathway and the L-phenylalanine degradation pathway could boost the intracellular pools of L-tyrosine, L-phenylalanine, and benzoic acid.

Precursor Feeding: Supplementing the fungal culture medium with high concentrations of benzoic acid, L-tyrosine, or L-phenylalanine could bypass metabolic bottlenecks and directly increase the substrate availability for the NRPS. Studies on the related compound asperphenamate (B153795) have shown that NRPS machinery can incorporate supplemented precursors. nih.gov

Upregulation of the Biosynthetic Gene Cluster:

Promoter Replacement: Once the BGC is located, the native promoter of the core NRPS gene could be replaced with a strong, constitutive promoter to drive high-level, continuous expression of the biosynthetic machinery. This strategy has proven effective for increasing the production of other fungal non-ribosomal peptides. mdpi.com

Heterologous Expression:

Table 2: Potential Metabolic Engineering Targets for this compound

StrategySpecific TargetExpected Outcome
Precursor EngineeringGenes of the shikimate pathwayIncreased L-tyrosine and L-phenylalanine pools
Precursor EngineeringGenes for benzoic acid synthesisIncreased benzoyl-CoA pool
BGC RegulationNative promoter of the core NRPS geneConstitutive high-level expression of the biosynthetic pathway
Heterologous ProductionTransfer of the entire BGC to a new hostImproved yield and simplified production process

In Vitro Biological Activities of Cordyceamide A: Cellular and Molecular Insights

Evaluation of Cytotoxic Efficacy in Diverse Cancer Cell Lines

Research has established that Cordyceamide A exhibits cytotoxic effects against several mammalian cell lines. nih.govxiahepublishing.com The compound, identified as an aurantiamide, has been evaluated for its antiproliferative capabilities in models relevant to cancer research. nih.govsemanticscholar.org

The cytotoxic impact of this compound has been demonstrated across different cell types, showing varied efficacy. nih.gov Studies have assessed its activity in murine fibroblast cells (L929), human melanoma cells (A375), and human cervical carcinoma cells (HeLa). nih.govnih.govmdpi.com The results from these in vitro models indicated that this compound induced a notable reduction in cell viability in all tested lines. mdpi.com The cytotoxic effects were reported to be particularly enhanced in the murine L929 fibroblast and human A375 melanoma cell lines. nih.govmdpi.com

Comparative analyses have been conducted to evaluate the cytotoxic potency of this compound relative to structurally similar compounds, such as Cordyceamide B. nih.govnih.gov These two compounds were isolated from the culture liquid of Cordyceps sinensis. nih.gov

The research revealed differences in their cytotoxic profiles. nih.gov this compound demonstrated a more potent cytotoxic effect against the L929 and A375 cell lines when compared to Cordyceamide B. nih.gov Conversely, Cordyceamide B was found to be more effective against the HeLa cervical carcinoma cell line. nih.gov

Table 1: Comparative Cytotoxicity of Cordyceamides This table summarizes the relative cytotoxic effects of this compound and Cordyceamide B on different cell lines based on available research findings.

CompoundMurine Fibroblasts (L929)Human Melanoma (A375)Cervical Carcinoma (HeLa)
This compound More Effective nih.govMore Effective nih.govLess Effective nih.gov
Cordyceamide B Less Effective nih.govLess Effective nih.govMore Effective nih.gov

Differential Antiproliferative Effects Across Mammalian Cell Types (e.g., Murine Fibroblasts L929, Human Melanoma A375, Cervical Carcinoma HeLa Cells)

Cellular Impact and Phenotypic Changes (e.g., Reduction in Cell Viability)

The primary cellular impact observed following treatment with this compound in vitro is a marked reduction in cell viability. mdpi.com This phenotypic change signifies the compound's ability to interfere with cellular proliferation or induce cell death. While the cytotoxic effects are evident, the specific molecular mechanisms governing the mode of action of this compound have not yet been fully elucidated, highlighting an area for further investigation. mdpi.com

Elucidation of Cordyceamide A S Mechanisms of Action: a Systems Biology Approach

Network Pharmacology-Based Target Prediction and Validation

Network pharmacology provides a powerful framework for identifying the multiple targets of a bioactive compound and understanding its effects on complex biological networks. medsci.org This approach has been instrumental in elucidating the potential mechanisms of Cordyceamide A. researchgate.net

Computational Identification of Putative Molecular Targets (e.g., TYMS, AURKA, CDK1)

Through structure-based target prediction, several putative molecular targets for Cordyceps metabolites, including this compound, have been identified. researchgate.netmdpi.com Among the primary targets are key proteins involved in cancer progression, such as Thymidylate Synthase (TYMS), Aurora Kinase A (AURKA), and Cyclin-Dependent Kinase 1 (CDK1). researchgate.netmdpi.com These proteins are critical for DNA synthesis, mitotic progression, and cell cycle control. mdpi.com Molecular docking simulations have been employed to assess the binding affinities of Cordyceps metabolites to these oncogenic targets, with some compounds, including this compound, showing promising binding energies. researchgate.net

Table 1: Predicted Molecular Targets of Cordyceps Metabolites and their Functions

TargetFunction in CancerReference
TYMS Critical for DNA synthesis and replication. mdpi.com
AURKA Key regulator of mitotic progression. mdpi.com
CDK1 Essential for cell cycle control and checkpoints. mdpi.com

This table is based on data from a network pharmacology study of Cordyceps metabolites.

Pathway Enrichment Analysis for Biological Processes (e.g., Cell Cycle Regulation, DNA Replication, Apoptosis)

Pathway enrichment analysis of the predicted targets for Cordyceps metabolites reveals their significant involvement in critical oncogenic pathways. researchgate.netmdpi.com These analyses show that the compounds likely modulate biological processes such as cell cycle regulation, DNA replication, and apoptosis. researchgate.netmdpi.com By targeting multiple nodes within these pathways, Cordyceps metabolites may exert a multi-pronged effect on cancer cells. The intersection of these predicted pathways with transcriptomic data from various cancers further reinforces the potential of these compounds to modulate central oncogenic axes. mdpi.com

Construction and Analysis of Protein-Protein Interaction Networks

Protein-protein interaction (PPI) networks are constructed to visualize and analyze the complex interplay between the predicted targets of a compound. wikipedia.orgnih.gov These networks help to identify "hub proteins" that have a high number of connections and are often crucial for maintaining the integrity of a particular pathway or cellular process. plos.orgfrontiersin.org For Cordyceps metabolites, PPI network analysis has highlighted hub proteins like TYMS, AURKA, and CDK1, which are central to the control of tumor proliferation. researchgate.netmdpi.com The analysis of these networks provides a more holistic view of how this compound might exert its effects, moving beyond a single-target, single-pathway perspective. plos.org

Investigation of Intracellular Signaling Pathway Modulation

Building on the predictions from network pharmacology, further research delves into the specific effects of Cordyceps compounds on intracellular signaling pathways.

Effects on Cell Cycle Regulatory Pathways

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. scielo.br Network pharmacology studies predict that Cordyceps metabolites, including this compound, target pathways related to the cell cycle. nih.gov Experimental evidence supports the role of other Cordyceps compounds, like cordycepin (B1669437), in arresting the cell cycle at different phases, often by inhibiting the activity of cyclin-dependent kinases (CDKs) and modulating the expression of cyclins. scielo.brnih.gov For instance, the inhibition of CDK1, a predicted target of Cordyceps metabolites, is known to cause cell cycle arrest. mdpi.com The upregulation of pathways related to the cell cycle has been observed in transcriptomic analyses, which, while seemingly paradoxical, can occur under certain inhibitory conditions. mdpi.com

Interaction with DNA Replication and Genomic Integrity Pathways

Maintaining genomic integrity is crucial for cell survival and to prevent the accumulation of mutations that can drive cancer. nih.gov DNA replication is a key process in this context. mdpi.com Pathway enrichment analyses have shown that Cordyceps metabolites are predicted to be involved in pyrimidine (B1678525) metabolism and nucleotide metabolism, both of which are essential for DNA synthesis. nih.gov Furthermore, the identification of TYMS as a primary target underscores the potential of these compounds to interfere with DNA replication. researchgate.netmdpi.com The maintenance of genomic integrity involves complex pathways that repair DNA damage and ensure proper chromosome segregation. nih.gov While direct evidence for this compound's role in these specific pathways is still emerging, the predicted targeting of proteins like AURKA, which is involved in mitotic control, suggests a potential impact on genomic stability. mdpi.comnih.gov

Influence on Apoptotic Signaling Cascades

This compound, a naturally occurring amide isolated from Cordyceps species, has been identified as a compound with significant cytotoxic potential against various cancer cell lines. mdpi.comresearchgate.net Functional assessments have demonstrated its ability to reduce cell viability in murine fibroblasts (L929), human melanoma cells (A375), and HeLa cells. mdpi.comresearchgate.net However, to date, the specific molecular mechanisms detailing how this compound exerts its cytotoxic effects, particularly its influence on apoptotic signaling cascades, remain to be fully elucidated. mdpi.comresearchgate.net The mode of action is currently unclear, which highlights a critical area for future investigation. researchgate.net

While direct evidence for this compound's role in apoptosis is pending, the pro-apoptotic mechanisms of another prominent bioactive compound from Cordyceps, cordycepin, have been extensively studied. Cordycepin, a nucleoside analogue, induces apoptosis through multiple, complex pathways. scielo.br It has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. jcancer.orgnih.gov Key mechanisms include the activation of the caspase cascade, regulation of the Bcl-2 family of proteins, and modulation of critical signaling pathways such as MAPK and JNK. scielo.brnih.gov For instance, cordycepin can induce the relocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. scielo.brjcancer.orgnih.gov In some cancer cell lines, cordycepin's apoptotic effect is mediated through the activation of JNK, which contributes to the activation of caspases 8, 9, and 3. nih.gov

Table 1: Summary of Apoptotic Mechanisms of Cordycepin (for contextual reference)

Pathway/Protein Family Effect of Cordycepin Cell Line Examples References
Caspase Cascade Activation of Caspase-3, -8, -9 Leukemia (NB-4, U937), Oral (OEC-M1), Esophageal (ECA109, TE-1) jcancer.orgnih.govnih.gov
Bcl-2 Family Upregulation of Bax (pro-apoptotic), Downregulation of Bcl-2 (anti-apoptotic) Esophageal (ECA109, TE-1) jcancer.org
MAPK/ERK Pathway Inhibition of ERK1/2 phosphorylation, sensitizing cells to apoptosis Leukemia (NB-4, U937) nih.gov
JNK Pathway Activation of JNK, leading to caspase activation Oral (OEC-M1), Renal carcinoma scielo.brnih.gov
p53 Upregulation, promoting cytochrome c release Leukemia (NB-4, U937) nih.gov

| PARP | Induction of PARP cleavage | Oral (OEC-M1), Esophageal (ECA109, TE-1) | jcancer.orgnih.gov |

Exploration of Interactions within the Tumor Microenvironment (e.g., Cytokine Interactions, Viral Oncogenesis)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and signaling molecules that plays a critical role in tumor progression and therapeutic resistance. proloewe.deous-research.no Computational analyses predict that metabolites from Cordyceps, as a class, are involved in modulating key components of the TME, including cytokine-cytokine receptor interactions. mdpi.com However, specific studies detailing the interactions of this compound within this complex environment are currently lacking.

In contrast, extensive research has been conducted on the related compound, cordycepin, demonstrating its ability to significantly modulate the TME. Cordycepin can alter the immunosuppressive milieu by regulating the infiltration and function of various immune cells. nih.gov In a colon cancer model, cordycepin treatment increased the number of dendritic cells (DCs) and enhanced their ability to present antigens to T cells, thereby boosting the anti-tumor response. nih.gov It also remodels the TME of colorectal cancer by down-regulating the expression of the immune checkpoint molecule PD-L1 on tumor cells. nih.gov Furthermore, Cordyceps extracts and their bioactive constituents, including cordycepin, have been associated with the production of a wide array of cytokines, such as various interleukins (IL-1β, IL-2, IL-6, IL-8, IL-10, IL-12) and tumor necrosis factor (TNF)-α. frontiersin.orgnih.govnih.gov

Pathway enrichment analyses of Cordyceps metabolites have also suggested a potential link to viral oncogenesis through interactions with viral proteins and cytokine receptors. mdpi.com Viral oncogenesis is a process where viruses contribute to cancer development by expressing oncoproteins that disrupt key cellular pathways controlling cell growth and survival. mdpi.com While this suggests a potential area of activity for compounds derived from Cordyceps, no direct experimental evidence currently links this compound to the modulation of viral oncogenesis.

Table 2: Reported Effects of Cordycepin on the Tumor Microenvironment (for contextual reference)

TME Component Effect of Cordycepin Cancer Model References
Immune Cells Enhances Natural Killer (NK) cell proficiency Cholangiocarcinoma nih.gov
Increases Dendritic Cell (DC) numbers and antigen presentation Colon Cancer nih.gov
Immune Checkpoints Downregulates PD-L1 expression on tumor cells Colorectal Cancer nih.gov
Cytokines Stimulates production of IL-1β, IL-2, IL-6, IL-10, IL-12, TNF-α General (in vitro) frontiersin.orgnih.govnih.gov

| Inflammatory Signaling | Inhibits NF-κB signaling pathway | Renal Carcinoma | scielo.br |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. Such studies provide the basis for designing more potent and selective therapeutic agents. dokumen.pub

The rational design and synthesis of derivatives from natural products is a proven strategy for optimizing biological activity and improving pharmacokinetic properties. dokumen.pub Although this compound has shown promising cytotoxic potential, the literature on the specific rational design and synthesis of its derivatives is not yet extensive. mdpi.comresearchgate.net General chemical synthesis approaches, such as acid-amine coupling reactions, are commonly employed to create novel carboxamide derivatives. nih.gov

Given that Cordyceps-derived compounds are considered promising chemical scaffolds for rational drug design, this compound represents a valuable hit compound. mdpi.com Future research will likely focus on creating a library of this compound analogues through derivatization strategies. This would involve modifying its core structure to enhance pharmacological properties such as solubility, metabolic stability, and target-binding affinity. mdpi.com

This compound is a dipeptide derivative with the chemical name [(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropyl] acetate (B1210297). nih.gov Its structure consists of a benzoyl group, a tyrosine moiety, and a phenylalaninol moiety with an acetate group. nih.gov

A starting point for evaluating the structural features critical for its bioactivity is to compare it with its naturally occurring analogue, Cordyceamide B. The key structural difference between these two compounds is an additional hydroxyl group on the phenyl ring of the phenylalaninol moiety in Cordyceamide B. A detailed comparison of the cytotoxic activities of this compound and B against various cancer cell lines would provide initial insights into the importance of this specific hydroxylation for its biological effect.

As the precise molecular target for this compound has not yet been identified, a detailed SAR is still speculative. mdpi.comresearchgate.net Future studies combining computational modeling with the synthesis and biological evaluation of a range of analogues will be necessary to precisely map the pharmacophore and identify the key structural motifs responsible for its cytotoxic activity.

Table 3: Structural Comparison of this compound and its Analogue

Compound Chemical Name Core Moieties Key Differentiating Feature
This compound [(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropyl] acetate Benzoyl, Tyrosine, Phenylalaninol acetate Phenyl group on the phenylalaninol moiety

| Cordyceamide B | N-benzoyl-L-tyrosinyl-L-p-hydroxyphenylalaninol acetate | Benzoyl, Tyrosine, p-hydroxyphenylalaninol acetate | p-hydroxyphenyl group on the phenylalaninol moiety |


Advanced Research Methodologies and Translational Research Trajectories for Cordyceamide a

"Omics" Technologies in Cordyceamide A Discovery and Mechanistic Studies

"Omics" technologies provide a holistic view of the biological processes related to natural compounds, from their synthesis by the source organism to their effects on a target system.

Genomic and transcriptomic studies of the source fungi, such as Ophiocordyceps sinensis, are fundamental to understanding the production of this compound. windows.netxiahepublishing.com Next-generation sequencing provides a genetic blueprint of the organism, allowing researchers to identify biosynthetic gene clusters responsible for producing specific secondary metabolites. frontiersin.org While the precise gene cluster for this compound is a subject for ongoing research, these genomic databases are the starting point for its discovery.

Transcriptomics, the study of the complete set of RNA transcripts, offers insights into the genes that are active under specific conditions. xiahepublishing.com Recent transcriptomic studies on O. sinensis have begun to unravel the complex regulatory networks that govern its development and metabolism, including the expression of genes involved in the synthesis of bioactive compounds. xiahepublishing.com Furthermore, transcriptomic analysis of human cell lines treated with related Cordyceps compounds has been used to identify differentially expressed genes, revealing that pathways related to cell cycle regulation, DNA replication, and apoptosis are affected. mdpi.com This approach provides a powerful, though yet to be fully applied, method for understanding the molecular mechanism of action of this compound.

Metabolomics facilitates the direct identification and quantification of metabolites within an organism or extract. windows.net It has been instrumental in identifying this compound from the culture supernatant of Cordyceps sinensis. nih.govmdpi.com This comprehensive profiling allows for the chemical characterization of extracts and the isolation of individual compounds for further study. researchgate.net

Proteomics, which investigates the full complement of proteins in a biological system, is essential for identifying the molecular targets of a bioactive compound. Network pharmacology, an approach that integrates computational target prediction with proteomics and other "omics" data, has been applied to metabolites from Cordyceps. mdpi.com This strategy helps to build a functional map of how compounds like this compound may interact with multiple protein targets and influence key cellular pathways in diseases such as cancer. mdpi.com Although specific molecular mechanisms for this compound remain to be fully elucidated, these integrated "omics" approaches are critical for forming hypotheses and guiding future experimental validation. mdpi.com

Genomics and Transcriptomics for Genetic Basis of Production and Action

Computational Approaches in Drug Discovery for this compound

Computational modeling serves as a rapid and cost-effective tool to predict the therapeutic potential and drug-like properties of natural compounds before extensive laboratory testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). researchgate.net This simulation provides insights into binding affinity and interaction mechanisms. In a network pharmacology study of Cordyceps metabolites, this compound was docked against several key proteins implicated in cancer. mdpi.comresearchgate.net The simulation revealed a favorable binding energy, suggesting a strong interaction with specific molecular targets.

CompoundTarget ProteinBinding Energy (kcal/mol)Source
This compoundAURKA (Aurora Kinase A)-8.9 researchgate.net

Another study applied molecular dynamics simulations to investigate this compound as a potential inhibitor of the Feline Immunodeficiency Virus (FIV) reverse transcriptase, highlighting its binding capabilities within the enzyme's active site.

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. In silico tools like SwissADME are used to evaluate the pharmacokinetic profile of molecules like this compound. mdpi.com These models predict factors such as lipophilicity, aqueous solubility, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. xiahepublishing.commdpi.com Computational predictions for this compound suggest it has a favorable profile for further development, although these predictions require experimental validation. mdpi.com

CompoundParameterPredicted Value/ClassificationSource
This compoundLog P (Lipophilicity)3.37 windows.netxiahepublishing.com
This compoundLog S (Aqueous Solubility)-6.21 windows.netxiahepublishing.com
This compoundPredicted CYP InhibitionInhibitor of CYP2C19, CYP2C9, CYP2D6, CYP3A4 windows.netxiahepublishing.com

Molecular Docking Simulations for Ligand-Target Interactions

Preclinical In Vivo Models for Efficacy and Pharmacodynamic Evaluation (Emphasis on Non-Human Models)

While in vitro studies provide initial evidence of a compound's biological activity, preclinical in vivo models are essential for evaluating efficacy and pharmacodynamics in a whole-organism context. Research on this compound has demonstrated its cytotoxic potential in various in vitro models, including murine fibroblast (L929), human melanoma (A375), and human cervical carcinoma (HeLa) cell lines. mdpi.comnih.gov Studies showed a marked reduction in cell viability across these lines, indicating its potential as a cytotoxic agent. mdpi.com

However, to date, specific in vivo efficacy and pharmacodynamic studies on the isolated this compound in non-human models (e.g., mice) have not been extensively reported in the literature. The scientific community recognizes this as a necessary next step. mdpi.comresearchgate.net Researchers suggest that the favorable drug-like characteristics predicted by computational models make compounds like this compound prime candidates for preclinical evaluation in animal models of diseases like cancer. mdpi.comresearchgate.net The transition to such models is crucial to confirm its therapeutic efficacy, understand its systemic effects, and validate its mechanism of action in a complex biological environment before any consideration for clinical development. mdpi.com

Future Research Directions and Uncharted Territories in Cordyceamide a Science

Deepening the Understanding of Undefined Molecular Mechanisms and Downstream Effects

A significant gap in the current knowledge of Cordyceamide A is the precise elucidation of its molecular mechanisms. mdpi.com To date, no specific molecular pathways have been definitively identified, leaving its mode of action largely unclear. mdpi.com While studies have shown its cytotoxic effects against various cell lines, including murine fibroblasts (L929), human melanoma (A375), and cervical carcinoma (HeLa), the downstream consequences of these interactions at a molecular level are yet to be fully mapped. mdpi.com

Future research must prioritize the identification of the direct molecular targets of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) can be employed to isolate and identify the proteins that directly bind to this compound. Once potential targets are identified, further validation through genetic and pharmacological approaches will be crucial. Understanding these initial binding events is the first step in unraveling the cascade of downstream signaling events.

Investigating the downstream effects will involve a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics to capture the global changes within a cell upon treatment with this compound. This will help to identify the signaling pathways that are modulated, such as those involved in apoptosis, cell cycle regulation, and cellular stress responses. For instance, determining whether this compound induces apoptosis through the intrinsic or extrinsic pathway, or if it arrests the cell cycle at a specific checkpoint, will provide critical insights into its cytotoxic nature.

Exploring Synergistic Interactions with Other Bioactive Compounds from Natural Sources

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of natural product-based drug discovery. Cordyceps species, the natural source of this compound, contain a rich diversity of other bioactive molecules, including nucleosides like cordycepin (B1669437), polysaccharides, sterols, and other peptides. mdpi.comnih.gov The potential for synergistic interactions between this compound and these co-occurring compounds is a promising yet underexplored area of research.

Future investigations should systematically screen combinations of this compound with other Cordyceps-derived compounds to identify synergistic cytotoxic effects against cancer cell lines. This could lead to the development of potent combination therapies that may be more effective and have a lower risk of inducing resistance than single-agent treatments. For example, it has been noted that some folk healers prescribe Cordyceps mixed with other botanicals for cancer treatment, suggesting a traditional basis for the concept of synergistic efficacy. nih.gov

Furthermore, exploring synergies with bioactive compounds from other natural sources beyond Cordyceps could open up new therapeutic possibilities. A network pharmacology approach could be instrumental in predicting potential synergistic combinations by analyzing the interactions of different compounds with various biological targets and pathways. mdpi.comresearchgate.net

Innovative Strategies for Analog Design and Bioactivity Optimization

While this compound has shown promising bioactivity, its potency and pharmacokinetic properties may not be optimal for therapeutic development. mdpi.com Therefore, the design and synthesis of novel analogs of this compound with improved activity and drug-like properties is a critical future direction. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its cytotoxic effects.

Computational modeling and molecular docking simulations can guide the rational design of these analogs. researchgate.net For instance, by modeling the binding of this compound to its putative protein targets, researchers can design modifications that enhance binding affinity and selectivity. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

The synthesis of a focused library of this compound analogs will allow for a comprehensive exploration of the chemical space around the parent molecule. These analogs can then be screened for enhanced cytotoxicity, improved metabolic stability, and better oral bioavailability. The ultimate goal is to develop a lead compound with a superior therapeutic profile compared to the natural product.

Research AreaKey ObjectivesMethodologies
Undefined Molecular Mechanisms Identify direct molecular targets and elucidate downstream signaling pathways.Affinity chromatography, proteomics, CETSA, multi-omics (transcriptomics, proteomics, metabolomics).
Synergistic Interactions Discover synergistic effects with other natural bioactive compounds.Combination screening assays, network pharmacology, isobologram analysis.
Analog Design and Optimization Synthesize novel analogs with improved potency and drug-like properties.Structure-activity relationship (SAR) studies, computational modeling, molecular docking, synthetic chemistry.
Chemical Probe Development Create tools to identify and validate biological targets.Design and synthesis of tagged this compound analogs (e.g., with biotin (B1667282) or fluorescent tags), photoaffinity labeling.
AI and Machine Learning Accelerate research through predictive modeling and data analysis.QSAR modeling, virtual screening, de novo drug design, analysis of large biological datasets.

Development of Chemical Probes for Target Identification and Validation

The development of chemical probes derived from this compound is a powerful strategy for identifying and validating its biological targets. A chemical probe is a small molecule that is designed to interact with a specific protein or family of proteins, allowing researchers to study their function in a cellular context. In the case of this compound, a probe would typically consist of the this compound scaffold, a reactive group for covalent modification of the target, and a tag (e.g., biotin or a fluorescent dye) for visualization and pull-down experiments.

The design of an effective chemical probe requires a careful balance between maintaining the biological activity of the parent compound and incorporating the necessary chemical functionalities for target engagement and detection. The probe should retain high affinity and selectivity for its target to ensure that the observed effects are not due to off-target interactions.

Once a suitable probe has been synthesized, it can be used in a variety of experiments to identify the binding partners of this compound in complex biological samples, such as cell lysates or living cells. Techniques like photoaffinity labeling, where the probe is cross-linked to its target upon photoactivation, followed by proteomic analysis, can provide a comprehensive profile of the proteins that interact with this compound. The identification of these targets is a crucial step towards understanding its mechanism of action and validating its therapeutic potential.

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of drug discovery and development, and this compound research is no exception. mfu.ac.th These powerful computational tools can be used to accelerate progress in several of the research areas discussed above.

In the realm of analog design, AI and ML algorithms can be trained on existing SAR data to build predictive models that can accurately forecast the bioactivity of novel, untested this compound analogs. researchgate.net This can significantly reduce the time and resources required for the synthesis and screening of new compounds. Generative AI models can even be used for de novo drug design, creating entirely new molecular structures with desired properties.

Furthermore, AI and ML can be employed to analyze the large and complex datasets generated by multi-omics studies, helping to identify subtle patterns and correlations that might be missed by traditional analytical methods. This can provide deeper insights into the downstream effects of this compound and help to formulate new hypotheses about its mechanism of action. As the volume of data in this compound research continues to grow, the integration of AI and ML will become increasingly essential for extracting meaningful knowledge and driving the field forward.

Q & A

Q. What methodologies are recommended for isolating Cordyceamide A from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires analytical methods such as NMR spectroscopy, mass spectrometry (MS), and high-resolution liquid chromatography (HPLC-UV/ELSD). Ensure experimental reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. How can researchers elucidate the molecular structure of this compound, and what analytical tools are critical?

Structural elucidation combines spectroscopic 1D/2D NMR (for bond connectivity and stereochemistry), X-ray crystallography (for absolute configuration), and MS (for molecular weight). Cross-validate findings with computational modeling (e.g., DFT calculations) to resolve ambiguities in chiral centers or conformational isomers .

Q. What in vitro bioactivity screening models are appropriate for preliminary assessment of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase or protease targets). Include positive controls (known inhibitors) and negative controls (solvent-only) to minimize false positives. Dose-response curves and IC50 calculations are essential for quantifying potency .

Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects?

Employ a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal dose-response relationships. Replicate experiments at least three times, and use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance. Account for solvent interference by normalizing data to vehicle controls .

What criteria define a robust research question for studying this compound’s bioactivity?

A strong question must be specific (e.g., “Does this compound inhibit mTOR signaling in triple-negative breast cancer cells?”), testable via empirical methods, and address gaps in existing literature (e.g., unexplored mechanisms or species-specific effects). Avoid overly broad questions lacking measurable variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Analyze variables such as compound purity, assay conditions (e.g., cell line heterogeneity, incubation time), and statistical power. Conduct meta-analyses to identify trends or outliers. Replicate conflicting experiments under standardized protocols to isolate confounding factors .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use modular synthetic routes (e.g., solid-phase peptide synthesis for amide analogs) and prioritize substituents based on computational docking predictions. Validate synthetic yields and stereochemical fidelity via HPLC and circular dichroism (CD). Screen derivatives against multiple biological targets to identify selectivity patterns .

Q. How do researchers design in vivo studies to bridge gaps between this compound’s in vitro efficacy and physiological relevance?

Select animal models with genetic or pathological relevance to the target disease (e.g., xenograft mice for cancer studies). Include pharmacokinetic analyses (bioavailability, half-life) and dose regimens mimicking human exposure. Use histopathology and biomarker assays (e.g., cytokine levels) to assess toxicity and mechanism .

Q. What computational approaches are effective for predicting this compound’s molecular targets and off-target interactions?

Combine molecular docking (e.g., AutoDock Vina), molecular dynamics simulations (e.g., GROMACS), and cheminformatics (e.g., SwissTargetPrediction). Validate predictions with pull-down assays (e.g., affinity chromatography) or CRISPR-Cas9 knockout models to confirm target engagement .

Q. How should researchers address reproducibility challenges in this compound studies, particularly in multi-laboratory collaborations?

Standardize protocols for compound handling (storage conditions, solvent preparation), data collection (e.g., blinded analyses), and statistical thresholds (e.g., p < 0.01 for significance). Use open-access platforms (e.g., Zenodo) to share raw data and metadata, ensuring transparency in preprocessing steps .

Methodological Considerations

  • Data Presentation : Follow journal-specific guidelines (e.g., structured abstracts, past tense) and include raw datasets in supplementary materials. Use heatmaps for omics data and dose-response curves for bioactivity results .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus. Avoid uncited claims from non-academic sources. Use Boolean search terms (e.g., “this compound” AND “apoptosis”) to refine results .
  • Ethical Compliance : Obtain ethics approval for in vivo work and disclose conflicts of interest. Cite primary sources for derivative synthesis protocols to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.